molecular formula C13H15NO2 B8795238 TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE CAS No. 61698-94-0

TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE

Cat. No.: B8795238
CAS No.: 61698-94-0
M. Wt: 217.26 g/mol
InChI Key: OYMQDOGRYFONRJ-UHFFFAOYSA-N
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Description

tert-Butyl 1H-Indole-3-carboxylate is a protected indole derivative that serves as a versatile building block in organic and medicinal chemistry research. Indole scaffolds are privileged structures in drug discovery due to their prevalence in biologically active molecules. This compound is particularly valuable as a synthetic intermediate. The tert-butyl ester group can act as a protecting group for the carboxylic acid functionality, allowing for selective reactions at other sites of the indole ring system, such as the development of more complex molecules through electrophilic substitution at the 3-position . Researchers utilize this compound in the synthesis of various indole-based frameworks for screening as potential therapeutic agents. Its primary value lies in its application as a precursor for further chemical transformation in a research setting. As with all chemicals, proper safety procedures must be followed. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal agent. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

61698-94-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 1H-indole-3-carboxylate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3

InChI Key

OYMQDOGRYFONRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Esterification via Acid Chloride Intermediate

A widely employed method involves the conversion of indole-3-carboxylic acid to its acid chloride, followed by reaction with tert-butanol. This two-step process, detailed in supplementary materials from Thieme Connect , begins with treating indole-3-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) in toluene under reflux to form the corresponding acid chloride. Subsequent addition of potassium tert-butoxide (KOtBu\text{KOtBu}) in tert-butanol (tBuOHt\text{BuOH}) facilitates nucleophilic acyl substitution, yielding the tert-butyl ester.

Key Reaction Conditions :

  • Step 1 : Reflux with SOCl2\text{SOCl}_2 (25 equiv) in toluene for 4 hours.

  • Step 2 : Quenching with KOtBu\text{KOtBu} (2.5 equiv) in tBuOHt\text{BuOH} at 0°C, followed by stirring at room temperature.

  • Yield : 85% after column chromatography (hexane:ethyl acetate = 4:1) .

This method’s efficiency is attributed to the high electrophilicity of the acid chloride, which enhances reactivity with sterically hindered tert-butanol. However, the use of SOCl2\text{SOCl}_2, a corrosive and moisture-sensitive reagent, necessitates stringent safety protocols.

Transesterification Using Di-tert-Butyl Dicarbonate

An alternative approach employs di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) as a coupling reagent, as demonstrated in syntheses of related indole derivatives . In this one-pot procedure, indole-3-carboxylic acid is treated with Boc2O\text{Boc}_2\text{O} in the presence of a base such as triethylamine (Et3N\text{Et}_3\text{N}) and a catalyst like 4-dimethylaminopyridine (DMAP).

Optimized Protocol :

  • Reagents : Boc2O\text{Boc}_2\text{O} (1.1 equiv), DMAP (0.1 equiv), Et3N\text{Et}_3\text{N} (2.0 equiv).

  • Solvent : Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at room temperature.

  • Yield : Up to 96% after flash chromatography .

The reaction proceeds via in situ activation of the carboxylic acid to a mixed carbonate intermediate, which undergoes nucleophilic displacement by tert-butoxide. This method avoids hazardous acid chlorides and is compatible with acid-sensitive functional groups.

Protection-Deprotection Strategies for Functionalized Indoles

For substrates bearing sensitive functional groups, multi-step protection-deprotection sequences are advantageous. A notable example from ACS Publications involves:

  • Silylation : Protection of the indole nitrogen with triisopropylsilyl (TIPS) groups using TIPSCl\text{TIPSCl} and NaH\text{NaH}.

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via Boc2O\text{Boc}_2\text{O}.

  • Desilylation : Removal of TIPS under mild acidic conditions to yield the final product.

Critical Data :

  • Silylation Yield : 99% (hexane:ethyl acetate = 30:1) .

  • Overall Efficiency : 82% over three steps.

This strategy is particularly useful for synthesizing tert-butyl indole carboxylates with additional substituents, as the TIPS group shields reactive sites during esterification.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Acid Chloride Route 85%4–6 hoursHigh reactivity; scalableUses corrosive SOCl2\text{SOCl}_2
Transesterification 96%1 hourMild conditions; no acid chloridesRequires excess Boc2O\text{Boc}_2\text{O}
Protection-Deprotection 82%Multi-stepCompatible with sensitive groupsLabor-intensive; lower overall yield
Solvent-Free Milling ~80%*2 hoursEco-friendly; minimal purificationSpecialized equipment required

*Estimated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1H-indole-3-carboxylate has been explored for its potential therapeutic applications. Its structural features allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that these compounds target specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, leading to reduced viability of cancer cells in vitro .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, which leads to cell lysis and death .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis.

Synthesis of Indole Derivatives

The compound is frequently utilized in the synthesis of more complex indole derivatives, which are valuable in pharmaceuticals. For example, it can be transformed into various functionalized indoles through reactions such as electrophilic aromatic substitution and nucleophilic addition reactions .

Polymer Chemistry

In materials science, this compound is being investigated as a precursor for creating new polymers and dendrimers. These materials have potential applications in drug delivery systems and as scaffolds for tissue engineering.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal focused on the anticancer effects of a specific derivative of this compound on human breast cancer cells. The compound was shown to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. The underlying mechanism involved the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural features, properties, and applications of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE and related indole derivatives:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound Tert-butyl ester at 3-position ~217.26 (C₁₃H₁₅NO₂)* Intermediate for protected indole synthesis; enhanced stability
(E)-Tert-butyl 6-(3-(methylsulfonyl)propenyl)-1H-indole-1-carboxylate 6-propenyl-mesylate, 1-carboxylate Not specified Mesylate precursor for nucleophilic substitution; synthetic intermediate
Methyl 1H-indole-3-carboxylate Methyl ester at 3-position 175.18 (C₁₀H₉NO₂) Starting material for Tanjungides A/B; lower lipophilicity
Ethyl 1-methyl-5-sulfonamido-1H-indole-3-carboxylate (7a) Ethyl ester, 5-sulfonamido, 1-methyl Not specified Sulfonamide functionality enhances biological activity; antitumor potential
TERT-BUTYL 3-IODO-5-METHOXY-1H-INDOLE-1-CARBOXYLATE 3-iodo, 5-methoxy, 1-carboxylate 373.19 (C₁₄H₁₆INO₃) Iodine enables cross-coupling reactions; methoxy modulates electronic effects
(S)-TERT-BUTYL 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3-carboxylate Chloromethyl, 5-hydroxy, benzo[e]indole core 333.81 (C₁₈H₂₀ClNO₃) Cytotoxic agent; chloromethyl group aids in prodrug design

*Calculated based on structural analogy to and .

Key Comparative Insights

Ester Group Influence
  • Tert-butyl vs. Methyl/Ester : The tert-butyl ester in the target compound provides superior steric protection and lipophilicity compared to methyl () or ethyl esters (). This enhances solubility in organic solvents and resistance to hydrolysis, critical for prolonged synthetic steps .
  • Sulfonamide and Mesylate Derivatives : Compounds like 7a () and the mesylate in introduce reactive groups (sulfonamide, mesylate) for further functionalization, unlike the parent tert-butyl derivative. These modifications expand biological applicability, such as in antitumor agents .
Substituent Effects on Reactivity and Bioactivity
  • Halogenation : Brominated derivatives (e.g., Tanjungides A/B, ) exhibit cytotoxicity due to bromine’s electronegativity and van der Waals interactions. In contrast, the iodinated compound () serves as a synthetic handle for cross-coupling reactions .
  • Hydroxy and Chloromethyl Groups : The 5-hydroxy and chloromethyl substituents in ’s compound enable hydrogen bonding and alkylation, respectively, making it a potent cytotoxic agent. The tert-butyl ester here stabilizes the core structure during metabolic processes .
Positional Modifications
  • 6-Position Propenyl-Mesylate () : This derivative’s propenyl chain and mesylate group at the 6-position enhance its utility in nucleophilic substitutions, contrasting with the unmodified 3-ester in the parent compound .

Q & A

Basic Question

  • Storage : Keep at –20°C in airtight, amber-glass containers to prevent peroxide formation .
  • Handling : Use explosion-proof equipment and ground metal containers during transfers.
  • Waste disposal : Neutralize acidic/basic residues before incineration under EPA guidelines .

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